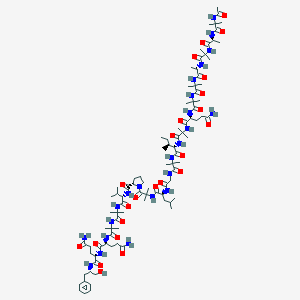
trichosporin B-VIa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichosporin B-VIa is a natural product that has gained significant attention in recent years due to its potential applications in scientific research. It is a type of macrocyclic lactone that is produced by the fungus Trichosporon sp. This compound has been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of trichosporin B-VIa is not well understood. However, it is believed to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. This disruption leads to the leakage of intracellular contents, resulting in cell death.
Biochemical and Physiological Effects:
Trichosporin B-VIa has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trichosporin B-VIa is its broad-spectrum activity against fungal and bacterial species. This makes it a potential candidate for the development of new antibiotics. However, the low yield of trichosporin B-VIa makes it challenging to use in large-scale experiments. Additionally, the mechanism of action of trichosporin B-VIa is not well understood, which makes it difficult to optimize its use in the lab.
Orientations Futures
There are several potential future directions for the research on trichosporin B-VIa. One of the most significant directions is the development of new antibiotics based on the structure of trichosporin B-VIa. Another potential direction is the optimization of the synthesis method to increase the yield of trichosporin B-VIa. Finally, further research is needed to understand the mechanism of action of trichosporin B-VIa, which could lead to the development of more effective treatments for fungal and bacterial infections.
Conclusion:
Trichosporin B-VIa is a natural product that has several potential applications in scientific research. Its broad-spectrum activity against fungal and bacterial species makes it a potential candidate for the development of new antibiotics. However, the low yield of trichosporin B-VIa and the limited understanding of its mechanism of action make it challenging to use in large-scale experiments. Further research is needed to optimize the synthesis method and understand the mechanism of action of trichosporin B-VIa.
Méthodes De Synthèse
The synthesis of trichosporin B-VIa is a complex process that involves several steps. The first step is the isolation of the fungus Trichosporon sp. from its natural environment. The fungus is then cultured in a suitable medium, and the trichosporin B-VIa is extracted from the culture using various purification techniques. The yield of trichosporin B-VIa is relatively low, which makes the synthesis process challenging.
Applications De Recherche Scientifique
Trichosporin B-VIa has been found to have several potential applications in scientific research. One of the most significant applications is its use as an antifungal agent. It has been shown to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Trichosporin B-VIa has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
121689-10-9 |
|---|---|
Nom du produit |
trichosporin B-VIa |
Formule moléculaire |
C92H153N23O24 |
Poids moléculaire |
1965.3 g/mol |
InChI |
InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
Clé InChI |
LGYRMGIEJWRUTA-HGRJAQSUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Synonymes |
trichosporin B-VIa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






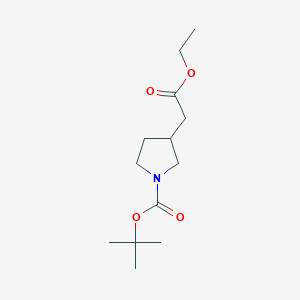
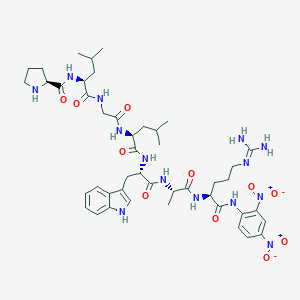

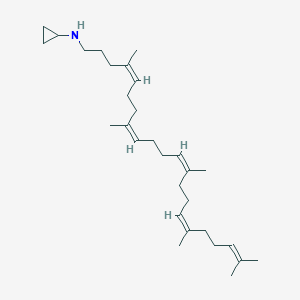
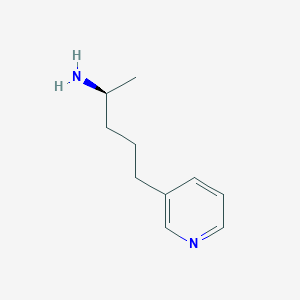

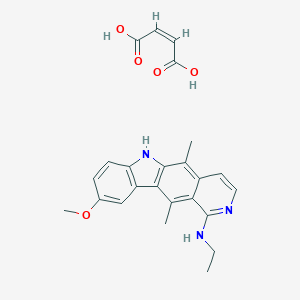


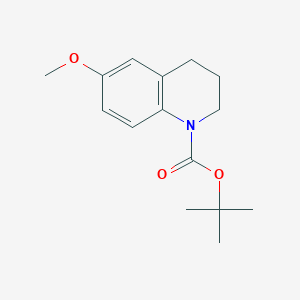
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)